Propanoyl-d5 Chloride: Chemical Structure, Physical Properties, and Applications in Advanced Analytical and Synthetic Workflows
Propanoyl-d5 Chloride: Chemical Structure, Physical Properties, and Applications in Advanced Analytical and Synthetic Workflows
Executive Summary
Propanoyl-d5 chloride (also known as propionyl-d5 chloride) is a highly reactive, stable isotope-labeled acyl chloride. By replacing the five hydrogen atoms on the ethyl moiety with deuterium, researchers unlock a powerful building block for organic synthesis, nuclear magnetic resonance (NMR) structural elucidation, and isotope dilution mass spectrometry (IDMS)[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and validated experimental protocols for drug development and analytical chemistry.
Chemical Structure and Physical Properties
Propanoyl-d5 chloride (CAS: 352439-04-4) features a highly electrophilic carbonyl carbon adjacent to a fully deuterated ethyl group (CD3CD2-)[1][3]. While isotopic labeling does not fundamentally alter the chemical reactivity of the molecule, it significantly changes its physical properties, such as its exact mass and nuclear spin[].
The +5 Da mass shift provided by the five deuterium atoms is critical for mass spectrometry, as it prevents isotopic overlap with unlabeled target analytes[2][5].
Quantitative Physical Data
The following table summarizes the core physical and chemical properties of propanoyl-d5 chloride[1][3][6][7]:
| Property | Value / Description |
| Chemical Name | 2,2,3,3,3-pentadeuteriopropanoyl chloride |
| CAS Number | 352439-04-4 |
| Molecular Formula | C3D5ClO (or CD3CD2COCl) |
| Molecular Weight | 97.55 g/mol |
| Exact Mass | 97.034 Da |
| Appearance | Colorless to pale-yellow liquid |
| Odor | Pungent, characteristic of acyl chlorides |
| Storage Conditions | -20°C to 8°C, strictly anhydrous |
Mechanistic Reactivity and Chemical Behavior
As an acyl chloride, propanoyl-d5 chloride is characterized by extreme reactivity toward nucleophiles. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen atom and the chloride leaving group.
Hydrolysis Sensitivity: Propanoyl-d5 chloride reacts violently with water to form propionic-d5 acid and hydrochloric acid (HCl)[1].
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Causality: Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which abstracts a proton to release corrosive HCl gas. This necessitates the use of strictly anhydrous conditions and fume hoods during all handling and synthetic procedures[1].
Applications in Drug Development and Analytical Chemistry
Synthesis of Deuterated Internal Standards
Propanoyl-d5 chloride is heavily utilized in Friedel-Crafts acylation reactions to synthesize deuterated internal standards, such as propio-d5-phenone[2][5]. These standards are indispensable in pharmacokinetic (PK) studies and environmental monitoring.
Isotope Dilution Mass Spectrometry (IDMS)
In IDMS, a deuterated standard synthesized from propanoyl-d5 chloride is spiked into a sample matrix.
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Causality: Because the labeled and unlabeled molecules share identical physicochemical properties, they co-elute during chromatography and experience identical ion suppression in the mass spectrometer source[][5]. The +5 mass unit shift allows the mass spectrometer to independently quantify both species in Selected Ion Monitoring (SIM) mode, creating a self-validating system that mathematically corrects for extraction losses[2][5].
NMR Structural Elucidation
In standard ¹H NMR, deuterium is "silent," meaning the complex multiplet signals typically generated by the ethyl group are absent[2][5]. In ¹³C NMR, the carbons bonded to deuterium exhibit a characteristic triplet splitting (due to the spin of deuterium) and a slight upfield isotopic shift[2][5]. This simplifies complex spectra and aids in tracing reaction mechanisms.
Active Pharmaceutical Ingredient (API) Synthesis
Propanoyl-d5 chloride serves as a critical organic building block in the synthesis of novel therapeutics. For example, it is used in the preparation of deuterated 2,4-diarylaminopyrimidines, which exhibit potent c-Met/ALK multikinase inhibitory activities and antitumor efficacy[7][8].
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation (Synthesis of Propio-d5-phenone)
This protocol details the synthesis of an internal standard using propanoyl-d5 chloride[5].
Step-by-Step Methodology:
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Preparation: Purge a dry, round-bottom flask with inert nitrogen gas. Causality: Atmospheric moisture must be excluded to prevent the premature hydrolysis of the propanoyl-d5 chloride into propionic-d5 acid[1].
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Reagent Addition: Dissolve unlabeled benzene (or a substituted aromatic substrate) in an anhydrous, non-reactive solvent (e.g., dichloromethane).
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Catalyst Activation: Slowly add 1.2 equivalents of anhydrous Aluminum Chloride (AlCl₃) at 0°C. Causality: AlCl₃ acts as a Lewis acid, coordinating with the chloride of propanoyl-d5 chloride to generate a highly reactive acylium ion intermediate ([CD3CD2C=O]⁺). The low temperature controls the exothermic nature of this activation.
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Acylation: Dropwise, add 1.0 equivalent of propanoyl-d5 chloride. Stir for 2 hours while allowing the mixture to reach room temperature.
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Quenching & Extraction: Carefully quench the reaction by pouring it over crushed ice and 1M HCl. Extract the aqueous layer with dichloromethane. Causality: The acidic ice quench safely destroys the active aluminum complex without generating excessive heat, while the organic extraction isolates the newly formed propio-d5-phenone.
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Validation: Analyze the purified product via GC-MS. A successful synthesis is self-validated by the presence of a molecular ion peak (M+) exactly 5 Da higher than the unlabeled analog[2][5].
Caption: Synthetic pathway of Propio-d5-phenone via Friedel-Crafts acylation.
Protocol 2: LC-MS/GC-MS Sample Preparation using Isotope Dilution
This protocol outlines the use of the synthesized deuterated standard for absolute quantification in biological matrices[5].
Step-by-Step Methodology:
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Spiking: To 1.0 mL of the raw biological sample (e.g., plasma), add a precisely known concentration of the propanoyl-d5 derived internal standard[5]. Causality: Spiking before any sample manipulation ensures that the labeled standard undergoes the exact same degradation, protein binding, and extraction losses as the target analyte, ensuring the final ratio remains perfectly representative of the original concentration.
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Extraction: Perform Liquid-Liquid Extraction (LLE) using a water-immiscible solvent like ethyl acetate[5]. Vortex and centrifuge to separate the aqueous and organic layers.
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Concentration: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen gas[5].
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Reconstitution & Analysis: Reconstitute in the mobile phase (for LC-MS) or a suitable solvent (for GC-MS). Analyze in Selected Ion Monitoring (SIM) mode, tracking both the native mass and the M+5 mass[5].
Caption: Workflow for absolute quantification using isotope dilution mass spectrometry.
References
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Propanoyl-D5 Chloride | C3H5ClO | CID 59152744 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]
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352439-04-4| Chemical Name : Propanoyl-D5 Chloride | Pharmaffiliates Source: Pharmaffiliates URL:[Link]
Sources
- 1. CAS 352439-04-4: PROPIONYL-D5 CHLORIDE | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Propanoyl-[d5] Chloride, CasNo.352439-04-4 BOC Sciences United States [bocscichem.lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Propanoyl-D5 Chloride | C3H5ClO | CID 59152744 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pharmaffiliates.com [pharmaffiliates.com]
